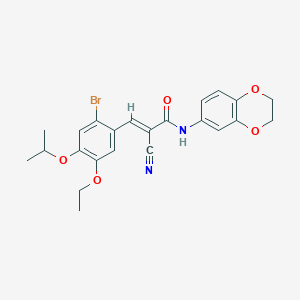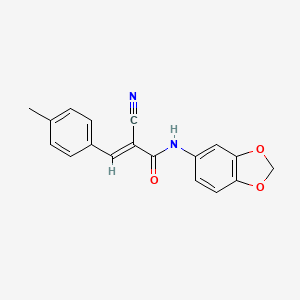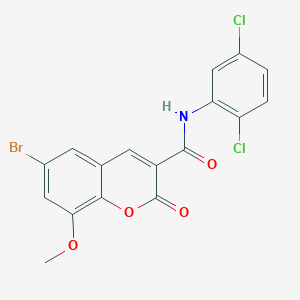![molecular formula C18H14BrNO2S2 B4625809 4-[4-(benzyloxy)-3-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4625809.png)
4-[4-(benzyloxy)-3-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one
Vue d'ensemble
Description
The chemical compound of interest belongs to a class of molecules that incorporate a thiazole ring, a core structural component found in various biologically active compounds and materials with significant chemical properties. These molecules often participate in a broad range of chemical reactions, offering diverse applications in material science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of derivatives similar to the compound typically involves multi-component reactions, offering a straightforward approach to constructing complex molecular architectures. For example, Nassiri et al. (2023) describe a one-pot synthesis method for producing 4-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)-cyclohexa-2,5-dien-1-one derivatives under catalyst-free conditions, which might resemble the synthetic route for the compound of interest (Nassiri, 2023).
Molecular Structure Analysis
Molecular structure characterization often employs techniques such as NMR, IR, EI-MS, and X-ray diffraction analysis. The detailed structure elucidation provides insights into the molecular conformation, electronic distribution, and stereochemistry, crucial for understanding the compound's reactivity and properties. For instance, Gabriele et al. (2006) utilized X-ray diffraction to establish the stereochemistry of synthesized compounds, a practice likely applicable to the analysis of our compound of interest (Gabriele et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of thiazole derivatives encompasses a variety of reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions. These reactions can significantly alter the compound's chemical properties, enabling the synthesis of a wide array of derivatives with varied biological and chemical functionalities.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystallinity, are essential for understanding the compound's behavior in different environments and for its application in material science. The crystal structure analysis, as conducted by Fun et al. (2009), offers valuable information on the intermolecular interactions and stability of such compounds (Fun et al., 2009).
Applications De Recherche Scientifique
Photodynamic Therapy Applications
- The study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives highlights the potential of such compounds in photodynamic therapy for cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antioxidant Activities
- Menteşe, Ülker, and Kahveci (2015) synthesized benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, showing significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Such derivatives provide a framework for the development of new compounds with potential biological applications (Menteşe, Ülker, & Kahveci, 2015).
Synthesis and Characterization of Schiff Bases
- Pillai et al. (2019) investigated Schiff bases containing 1,2,4-triazole and pyrazole rings for their antioxidant and α-glucosidase inhibitory activities, highlighting the potential for developing compounds with significant inhibitory potentials. This research suggests the versatility of thiazole derivatives in synthesizing biologically active molecules (Pillai et al., 2019).
Organic Synthesis and Molecular Interaction
- Research on the oxidation of thiamine-like molecules by Sorensen and Ingraham (1969) provides insight into the reactivity and potential applications of thiazolium derivatives in organic synthesis and biochemical processes. Such studies contribute to our understanding of molecular interactions and reaction mechanisms (Sorensen & Ingraham, 1969).
Nucleophilic Substitution and Antiviral Activity
- Golankiewicz, Januszczyk, Ikeda, Balzarini, and De Clercq (1995) explored the synthesis and antiviral activity of benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives, underscoring the potential of such compounds in developing antiviral agents. Their research highlights the importance of structural units in selective biological activity, particularly against ortho- and paramyxoviruses (Golankiewicz et al., 1995).
Propriétés
IUPAC Name |
(4Z)-4-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2S2/c1-23-18-20-15(17(21)24-18)10-13-7-8-16(14(19)9-13)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYTTYZLQQQJDW-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)Br)C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br)/C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[4-(benzyloxy)-3-bromobenzylidene]-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4625726.png)

![5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4625737.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4625740.png)
![N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4625750.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4625755.png)
![N-(2-methyl-4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-furamide](/img/structure/B4625763.png)


![N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4625784.png)
![5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4625798.png)
![N-(2,5-dioxo-1-pyrrolidinyl)-4-nitro-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4625801.png)
![1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4625817.png)
![4-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4625818.png)